molecular formula C11H22N2O3 B7961426 Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Cat. No.: B7961426
M. Wt: 230.30 g/mol
InChI Key: XZYXIWRAMFFBFZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It is also used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in the development of new therapeutic agents. It is investigated for its activity against various diseases, including bacterial and parasitic infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The molecular pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butylthiol

Comparison: Tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in synthetic chemistry. Its unique structure also allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12(4)7-9(13)8-14/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXIWRAMFFBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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